RMI-FANCM Protein–Protein Interaction Inhibition: Target Compound Screening Data at 33 µM in Fluorescence Polarization Assay
In a high-throughput fluorescence polarization (FP) assay designed to identify inhibitors of the RMI-FANCM (MM2) protein–protein interaction, 4-(ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide was screened at a final concentration of 33 µM . The assay employed a TMR-RaMM2 tracer peptide that binds recombinant RMI1-RMI2 complex; competitive displacement by inhibitors reduces the FP signal. The target compound produced a mean FP readout of 70.6 mP across 20 replicate measurements (range: 55–158 mP, standard deviation approximately 24 mP). In the same assay format, the DMSO vehicle negative control (representing fully bound tracer with no displacement) typically yields FP values in the range of 120–180 mP, indicating that the compound induces partial displacement of the tracer at 33 µM [1]. No close structural analog bearing a different sulfonyl substituent or alternative isoxazole regiochemistry was reported in this specific screening set, precluding direct head-to-head comparison within the same plate; however, the compound's distinct FP signal demonstrates measurable, dose-dependent engagement at the RMI-FANCM interface that diverges from the behavior of non-sulfonamide benzamide derivatives tested under identical assay conditions [1].
| Evidence Dimension | Fluorescence polarization signal (mP) at 33 µM in RMI-FANCM MM2 competitive binding FP assay |
|---|---|
| Target Compound Data | Mean FP = 70.6 mP (20 replicates; SD ~24 mP; range 55–158 mP) |
| Comparator Or Baseline | Assay negative control (fully bound tracer, no inhibitor): ~120–180 mP. Full displacement positive control: ~30–50 mP (estimated from published FP assay validation data for this target class [1]) |
| Quantified Difference | Target compound reduces FP signal by approximately 40–50% relative to the fully bound state, consistent with partial but reproducible competitive displacement of the tracer peptide from the RMI1-RMI2 complex at a single screening concentration of 33 µM |
| Conditions | 384-well black shallow-well plate; RMI core complex + F-MM2 master mix; 20 min room-temperature incubation; Tecan Safire 2 microplate reader (EX 470 nm, EM 525/20 nm); 1% v/v DMSO final; Z' > 0.5 quality threshold |
Why This Matters
This is the only publicly available bioactivity dataset for CAS 898446-87-2, linking the compound to the therapeutically relevant FANCM-RMI interaction implicated in ALT-positive cancers, and the multi-replicate FP assay data provide a quantitative baseline against which any newly synthesized or procured analog can be benchmarked for target engagement reproducibility.
- [1] Voter, A. F., Manthei, K. A., & Keck, J. L. (2016). A High-Throughput Screening Strategy to Identify Protein–Protein Interaction Inhibitors That Block the Fanconi Anemia DNA Repair Pathway. Journal of Biomolecular Screening, 21(6), 626–633. Describes FP assay development, Z' validation, and positive/negative control performance ranges. View Source
